molecular formula C19H18ClN3O B5584516 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

Cat. No. B5584516
M. Wt: 339.8 g/mol
InChI Key: SQOIYPAFBRJKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by the presence of a 1,3,4-oxadiazole ring, a feature that suggests potential for various chemical and physical properties. Such compounds often exhibit significant interest due to their potential applications in materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Although the specific synthesis of the compound "4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine" is not directly detailed in available literature, related compounds show that synthesis typically involves cyclization reactions, with key steps potentially including the formation of the 1,3,4-oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under condensation conditions.

Molecular Structure Analysis

Related compounds, such as those studied by Moustafa and Girgis (2007), demonstrate that crystal structure determination can reveal intricate details about molecular configuration, including bond lengths and angles, molecular symmetry, and conformation. These structures often exhibit unique spatial arrangements influenced by substituent groups, which can affect the compound's physical and chemical properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds typically centers around the functional groups present. The oxadiazole ring, for instance, can participate in various nucleophilic and electrophilic substitution reactions. The presence of chlorophenyl and methyl groups can further influence the compound's reactivity, making it a candidate for further functionalization or use as an intermediate in more complex synthetic pathways.

Physical Properties Analysis

While specific data on the compound is scarce, related structures suggest that factors such as solubility, melting point, and crystalline form can vary widely depending on the nature of the substituents and the overall molecular structure. Compounds with similar structures have been shown to crystallize in different space groups, indicating the potential for diverse physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and stability, are likely influenced by the compound's structural features. The oxadiazole ring, for instance, can impart a degree of electron-withdrawing character, affecting the compound's behavior in chemical reactions. The presence of a chlorophenyl group may also contribute to the compound's ability to engage in π-π interactions, influencing its chemical properties and interactions with other molecules.

References

Scientific Research Applications

Synthesis of Novel Compounds

Recent research has focused on synthesizing novel compounds that incorporate 1,3,4-oxadiazole, such as 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. These compounds, including derivatives like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyridyl-pyrazolines, have shown promising biological potency. The molecular docking studies of these compounds indicate their potential use in overcoming microbe resistance to pharmaceutical drugs. Notably, the National Cancer Institute (NCI, USA) has evaluated these compounds for their anticancer activity against a 60 cancer cell line panel, revealing the significant potency of certain derivatives. Moreover, the in vitro antibacterial and antifungal activities of these compounds have been documented, demonstrating their broad biological applications (Katariya et al., 2021).

Structural Analysis for Pharmaceutical Applications

The compound rupatadine, a derivative of 1,3,4-oxadiazole, has been structurally analyzed to understand its pharmaceutical potential. The dihedral angles and configurations noted in its structure, such as the slightly distorted chair configuration of the central piperizene group, are crucial for understanding the compound's interaction with biological systems (Kaur et al., 2013).

Anticancer Activities of Substituted Derivatives

A focus on substituted 1,3,4-oxadiazoles and their derivatives has highlighted their wide range of biological activities, including anticancer properties. These activities are attributed to their incorporation in functionalized tetrahydropyridine (THP) ring systems, commonly found in biologically active natural products and pharmaceuticals. The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and the study of their anti-cancer activities have been a part of significant research efforts, with the aim of enhancing the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The chlorophenyl and oxadiazole groups are common in many bioactive compounds and could be involved in interactions with biological targets .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. This could include testing its activity against various biological targets and evaluating its toxicity .

properties

IUPAC Name

2-(4-chlorophenyl)-5-(3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-12-17(16-6-4-2-3-5-14(16)11-21-12)19-23-22-18(24-19)13-7-9-15(20)10-8-13/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOIYPAFBRJKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCCCC2=C1C3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Reactant of Route 2
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Reactant of Route 3
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Reactant of Route 4
Reactant of Route 4
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Reactant of Route 5
Reactant of Route 5
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Reactant of Route 6
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.